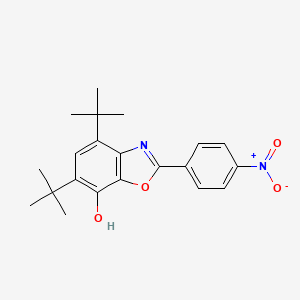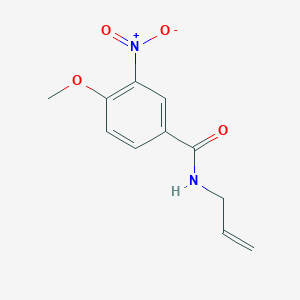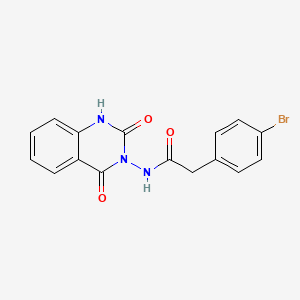
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol
説明
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol, also known as DNTB, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and is commonly used as a fluorescent probe for detecting protein aggregation and protein-protein interactions.
作用機序
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol works by binding to the hydrophobic regions of proteins, which causes a change in its fluorescence properties. When 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol binds to a protein, the fluorescence emission spectrum shifts to longer wavelengths, which can be detected using a fluorescence spectrophotometer. The magnitude of the shift depends on the degree of hydrophobicity of the protein and the number of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol molecules bound to it.
Biochemical and Physiological Effects
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has no known biochemical or physiological effects on living cells or organisms. It is a non-toxic compound that can be used safely in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol as a fluorescent probe is its high sensitivity and specificity for detecting protein aggregation and protein-protein interactions. It is also relatively easy to use and can be applied to a wide range of proteins. However, 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has some limitations, such as its pH sensitivity and its tendency to bind to other hydrophobic molecules, which can interfere with its fluorescence properties.
将来の方向性
There are several future directions for the use of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol in scientific research. One area of interest is the development of new methods for detecting protein-protein interactions using 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol. Another area of research is the use of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol for studying the conformational changes of proteins in response to changes in pH or other environmental factors. Additionally, 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol could be used to investigate the mechanism of action of enzymes and to screen for potential enzyme inhibitors. Finally, the synthesis of new derivatives of 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol with improved fluorescence properties and binding specificity could lead to new applications in the field of protein research.
科学的研究の応用
4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has been widely used as a fluorescent probe for detecting protein aggregation and protein-protein interactions. It is also used as a pH indicator for studying the pH-dependent conformational changes of proteins. In addition, 4,6-di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol has been used to study the binding properties of small molecules to proteins and to investigate the mechanism of action of enzymes.
特性
IUPAC Name |
4,6-ditert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-20(2,3)14-11-15(21(4,5)6)17(24)18-16(14)22-19(27-18)12-7-9-13(10-8-12)23(25)26/h7-11,24H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGOIWUHXZLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Di-tert-butyl-2-(4-nitrophenyl)-1,3-benzoxazol-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4674678.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4674679.png)


![N-cyclohexyl-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4674701.png)
![propyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4674709.png)
![N-(4-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4674714.png)
![N-[1-[(isobutylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4674723.png)
![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4674724.png)
![N-(4-fluorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4674736.png)
![2-(3-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4674742.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4674764.png)
![4-({[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B4674770.png)